(3S)-3-(4-fluorophenyl)butanoic acid
Description
This chiral carboxylic acid features a fluorinated aromatic ring at the β-position of the butanoic acid backbone, a configuration common in pharmaceuticals and agrochemicals due to fluorine's electronegativity and metabolic stability. The stereochemistry (3S) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. Although direct data on this compound are absent, the evidence provides insights into analogs with variations in fluorine substitution patterns, functional groups (e.g., hydroxyl, amino), and heterocyclic substituents .
Properties
IUPAC Name |
(3S)-3-(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUPQHXIQNHFN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653189 | |
| Record name | (3S)-3-(4-Fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209679-20-9 | |
| Record name | (3S)-3-(4-Fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(4-fluorophenyl)butanoic acid typically involves the use of starting materials such as 4-fluorobenzaldehyde and butanoic acid derivatives. One common method includes the condensation of 4-fluorobenzaldehyde with a suitable butanoic acid derivative under acidic or basic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of (3S)-3-(4-fluorophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-(4-fluorophenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: Its fluorinated phenyl ring can serve as a probe for investigating enzyme-substrate interactions .
Medicine: In medicine, (3S)-3-(4-fluorophenyl)butanoic acid is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism by which (3S)-3-(4-fluorophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom on the phenyl ring enhances the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural analogs from the evidence, emphasizing substituent effects on properties:
Biological Activity
(3S)-3-(4-fluorophenyl)butanoic acid is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
The molecular formula of (3S)-3-(4-fluorophenyl)butanoic acid is , with a molecular weight of approximately 197.21 g/mol. The compound features an amino group, a carboxylic acid group, and a fluorophenyl substituent, which contribute to its biological activity.
The mechanism of action of (3S)-3-(4-fluorophenyl)butanoic acid involves interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance binding affinity through strong interactions with target proteins, potentially modulating various biological pathways. This compound may act as an inhibitor or modulator, influencing biochemical processes crucial for therapeutic effects.
Biological Activity
Research has indicated that (3S)-3-(4-fluorophenyl)butanoic acid exhibits several biological activities:
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting that this compound may also exert beneficial effects on neuronal health.
- Modulation of Neurotransmission : It may interact with neurotransmitter systems, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Research Findings
Recent studies utilizing computational methods such as quantitative structure-activity relationship (QSAR) modeling have predicted significant interactions between (3S)-3-(4-fluorophenyl)butanoic acid and various biological targets. These studies suggest that the compound may exhibit enhanced binding affinity compared to non-fluorinated analogs due to the presence of the fluorine atom.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Neuroprotective | Protects neurons from damage | |
| Neurotransmission Modulation | Influences synaptic transmission | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
- Neuroprotective Study : A study examined the neuroprotective effects of similar fluorinated amino acids in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.
- Enzyme Interaction Analysis : Computational docking studies demonstrated that (3S)-3-(4-fluorophenyl)butanoic acid binds effectively to target enzymes involved in metabolic pathways, suggesting potential for therapeutic applications in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
